3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile

Catalog No.
S529144
CAS No.
136194-77-9
M.F
C24H18N4O
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0...

CAS Number

136194-77-9

Product Name

3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile

IUPAC Name

3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29)

InChI Key

VWVYILCFSYNJHF-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

GO6976; GO-6976; GO 6976; PD406976; PD 406976; PD-406976.

Canonical SMILES

CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O

Description

The exact mass of the compound Go-6976 is 378.14806 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. It belongs to the ontological category of organic heterohexacyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Protein Kinase C (PKC) isoforms

  • Selective Inhibition

    Go-6976 acts as a selective inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes []. It primarily targets the calcium-dependent PKC isoforms, specifically PKC alpha (PKCα) and PKC beta 1 (PKCβ1), with high potency (IC50 values of 2.3 nM and 6.2 nM respectively) []. This makes it a valuable tool for studying the specific roles of these PKC isoforms in various cellular functions.

  • Impact on Cell-Cell Interactions

    Studies have shown that Go-6976 can influence cell-cell interactions. For instance, research suggests it can promote the formation of stronger connections between cells by stimulating the development of desmosomes, structures that facilitate cell adhesion [].

Inhibition of JAK-STAT Signaling Pathway

  • JAK2 Inhibition

    Beyond PKC, Go-6976 also demonstrates potent inhibitory effects on the JAK2 tyrosine kinase, a key component of the JAK-STAT signaling pathway []. This pathway plays a crucial role in cell growth, proliferation, and survival. Inhibiting JAK2 with Go-6976 allows researchers to investigate the specific functions of JAK-STAT signaling in various biological processes.

  • Potential for Cancer Research

    The JAK-STAT pathway is implicated in the development and progression of certain cancers. Go-6976's ability to inhibit JAK2 has led to its exploration as a potential anti-cancer therapeutic agent, particularly in targeting cancers with mutations in the JAK2 gene [].

Go-6976 is not naturally occurring and its origin lies in synthetic chemistry. It belongs to the class of indolocarbazole derivatives and functions as a protein kinase inhibitor []. Notably, it exhibits selectivity towards protein kinase C (PKC), particularly the alpha and beta isoforms (PKCα and PKCβ) [, ]. This inhibition is thought to play a role in suppressing the invasion of urinary bladder carcinoma cells [].


Molecular Structure Analysis

Go-6976 possesses a complex heterocyclic structure with several key features. The core of the molecule consists of an indolocarbazole skeleton, where an indole ring (five-membered nitrogen-containing ring) is fused with a carbazole ring (three fused six-membered rings). Attached to the carbazole ring is a propanenitrile group (three-carbon chain ending in a cyano group, C≡N) [, ].

This structure contributes to Go-6976's inhibitory activity. The indolocarbazole core is known to interact with protein binding pockets, while the propanenitrile group might participate in hydrogen bonding with specific amino acid residues within the target protein [].


Chemical Reactions Analysis

Go-6976 likely undergoes typical decomposition reactions common to organic compounds when exposed to extreme temperatures or strong oxidizing agents. Specific details on the decomposition products and mechanisms require further investigation.

Go-6976's mechanism of action primarily involves its interaction with protein kinase C (PKC). PKC is a family of enzymes involved in various cellular signaling pathways. Go-6976 binds to the ATP (adenosine triphosphate) binding pocket of PKCα and PKCβ, thereby inhibiting their enzymatic activity []. This inhibition disrupts specific downstream signaling cascades, potentially leading to the suppression of cell proliferation and invasion observed in some studies [].

Additionally, research suggests Go-6976 might also target other kinases, such as JAK2 and FLT3, which are implicated in certain types of leukemia []. The specific mechanisms of interaction with these kinases require further investigation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

378.14806121 g/mol

Monoisotopic Mass

378.14806121 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B9IQO7JZ16

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

136194-77-9

Wikipedia

Go_6976

Dates

Modify: 2023-08-15

The effect of Gö6976 on chronic myeloid leukemia in vitro and in vivo

Zhen-Rui Cao, Xiao-Peng Chen, Min Feng, Yun-Long Hou, Yan Li, Xiao-Lei Hu, Zheng-Lan Huang, Jing Hu
PMID: 34348586   DOI: 10.1080/16078454.2021.1945235

Abstract

Chronic myeloid leukemia (CML) is a malignant tumor of the blood system. Gö6976, as a type of indolocarbazole and shows strong antitumor effects, but there have been no reports on the effect of Gö6976 on CML. The objectives of this research were: (1) to explore the impact of Gö6976 on CML in vitro and in vivo; and (2) to explore the drug toxicity of Gö6976 to normal cells and animals.
K562 cells and CML mice were used to explore the effect of Gö6976 on CML. Peripheral blood mononuclear cells (PBMCs), CD34+ cells, and healthy mice were used to explore the drug toxicity of Gö6976.
Cell experiments showed that Gö6976 could inhibit the proliferation of K562 cells and enhance the inhibitory effects of imatinib at 5 μM and 10 μM, but it had little effect on CD34+ cells or PBMCs at concentrations less than 5 μM. Animal experiments showed that 2.5 mg/kg Gö6976 could effectively inhibit the development of CML in mice, and it had almost no effects on healthy mice at 2.5 mg/kg and 10 mg/kg.
Because of the direct inhibitory effect of Gö6976 on CML and its pharmacological enhancement effect on imatinib, it is foreseeable that Gö6976 could become a new type of anti-CML medicine. And the further research is needed.
Our findings verified that Gö6976 could effectively inhibit CML in vitro and in vivo, and it is almost nontoxic to hematopoietic cells, immune cells, and healthy mice.


[Effect of GÖ6976 on Proliferation of Chronic Myeloid Leukemia Cells and Its Toxicity on Normal Cells and Mice]

Xiao-Peng Chen, Zhen-Rui Cao, Min Feng, Yan Li, Jing Hu
PMID: 33283708   DOI: 10.19746/j.cnki.issn.1009-2137.2020.06.009

Abstract

To investigate the effect of GÖ6976 on the proliferation of chronic myeloid leukemia cells and its toxic effect on normal cells and mice, so as to provide experimental basis for the effectiveness and safety of its clinical application.
Different concentrations of GÖ6976 were applied to the K562 cells, human peripheral blood mononuclear cells (PBMNC) and normal BaF3 cells, MTT assay was used to detect the effect on cell proliferation. BALB/C mice were used to investigate the toxicity in vivo. The general situation, body weight and the number of white blood cells in peripheral blood were monitored during administration, the blood collected from eyeballs before and after administration was used for biochemical examination, at the same time, the liver, kidney and femurs were examined pathologically.
GÖ6976 could significantly inhibit the proliferation of K562 cells, inhibition effect increased with increasing dose (r=0.9623). However, there was no significant change in the inhibitory effect on PBMNC and BaF3 cells. The pathological examination of organs in each group showed no abnormal manifestations such as inflammatory infiltration, while the change rate of leukocyte count in peripheral blood of high dose group fluctuated greatly (P<0.05), which might be related to the inhibition of intracellular protein kinase C, and no abnormality was observed in blood biochemical indexes. In the low dose group, there was no significant difference in peripheral blood leukocyte count, blood biochemical index and histopathology during administration drug as compared with the control group.
GÖ6976 possesses a significant inhibitory effect on the proliferation of K562 cells, and the inhibitory effect increases with increasing dose. Long-term application of 5.0 μmol/L and below concentrations of GÖ6976 shows no obvious inhibitory effect on PBMNC, BaF3 cells. Long-term application of 10 mg/kg and below concentrations of GÖ6976 shows no obvious toxic effect on BALB/c mice.


Protein Kinase C Regulates ASIC1a Protein Expression and Channel Function via NF-kB Signaling Pathway

Ling Zhang, Tian-Dong Leng, Tao Yang, Jun Li, Zhi-Gang Xiong
PMID: 32783140   DOI: 10.1007/s12035-020-02056-4

Abstract

Tissue acidosis is a common feature in many pathological conditions. Activation of acid-sensing ion channel 1a (ASIC1a) plays a key role in acidosis-mediated neurotoxicity. Protein kinase C (PKC) activity has been proved to be associated with many physiological processes and pathological conditions; however, whether PKC activation regulates ASIC1a protein expression and channel function remains ill defined. In this study, we demonstrated that treatment with phorbol 12-myristate 13-acetate (PMA, a PKC activator) for 6 h significantly increased ASIC1a protein expression and ASIC currents in NS20Y cells, a neuronal cell line, and in primary cultured mouse cortical neurons. In contrast, treatment with Calphostin C (a nonselective PKC inhibitor) for 6 h or longer decreased ASIC1a protein expression and ASIC currents. Similar to Calphostin C, PKC α and βI inhibitor Go6976 exposure also reduced ASIC1a protein expression. The reduction in ASIC1a protein expression by PKC inhibition involves a change in ASIC1a protein degradation, which is mediated by ubiquitin-proteasome system (UPS)-dependent degradation pathway. In addition, we showed that PKC regulation of ASIC1a protein expression involves NF-κB signaling pathway. Consistent with their effects on ASIC1a protein expression and channel function, PKC inhibition protected NS20Y cells against acidosis-induced cytotoxicity, while PKC activation potentiated acidosis-induced cells injury. Together, these results indicate that ASIC1a protein expression and channel function are closely regulated by the activity of protein kinase C and its downstream signaling pathway(s).


Protein kinase C regulates ErbB3 turnover

Markus Dietrich, Muhammad Salman Malik, Marianne Skeie, Vibeke Bertelsen, Espen Stang
PMID: 31233741   DOI: 10.1016/j.yexcr.2019.06.018

Abstract

ErbB3, which belongs to the epidermal growth factor receptor (EGFR) or ErbB family of receptor tyrosine kinases, is involved in progression of several human cancers and a tight regulation of its expression is crucial. An important mechanism for regulation of ErbB proteins is endocytosis and we recently showed that ErbB3, contrary to other ErbB proteins, like EGFR and ErbB2, is constitutively internalized and degraded. Several studies show that protein kinase C (PKC) can regulate the activation, localization and stability of EGFR and ErbB2. Activation of PKC causes their down-regulation from the plasma membrane, but instead of being degraded the receptors accumulate in an endosomal recycling compartment. Since little is known about possible connections between ErbB3 and PKC, we have in the present study investigated effects PKC activity has on ErbB3 stability and intracellular trafficking. While PKC inhibition tends to increase ErbB3 degradation, activation of PKC causes ErbB3 stabilization. The stabilization was not due to inhibited internalization, on the contrary we find that expression of ErbB3 at the plasma membrane is reduced upon PMA-induced PKC activation. However, while endocytosed ErbB3 under normal conditions and upon PKC inhibition is found in early endosomal antigen 1 (EEA1) positive early endosomes and lysosomal-associated membrane protein 1 (LAMP1) positive late endosomes/lysosomes, indicating that it follows the classic degradative pathway, ErbB3 localizes to EEA1 and LAMP1 negative compartments upon PMA-induced activation of PKC. Altogether this shows that PKC regulates the stability of ErbB3, and knockdown experiments show that PKCδ is essential in this process. A likely explanation is that PKC regulates endosomal sorting of ErbB3 and that activated PKC sorts ErbB3 away from the degradative pathway.


Protein phosphatase 2A-mediated flotillin-1 dephosphorylation up-regulates endothelial cell migration and angiogenesis regulation

Zsófia Thalwieser, Nikolett Király, Márton Fonódi, Csilla Csortos, Anita Boratkó
PMID: 31753918   DOI: 10.1074/jbc.RA119.007980

Abstract

Endothelial cells have key functions in endothelial barrier integrity and in responses to angiogenic signals that promote cell proliferation, cell migration, cytoskeletal reorganization, and formation of new blood vessels. These functions highly depend on protein-protein interactions in cell-cell junction and cell attachment complexes and on interactions with cytoskeletal proteins. Protein phosphatase 2A (PP2A) dephosphorylates several target proteins involved in cytoskeletal dynamics and cell adhesion. Our goal was to find new interacting and substrate proteins of the PP2A-B55α holoenzyme in bovine pulmonary endothelial cells. Using LC-MS/MS analysis, we identified flotillin-1 as a protein that binds recombinant GSH
-transferase-tagged PP2A-B55α. Immunoprecipitation experiments, proximity ligation assays, and immunofluorescent staining confirmed the interaction between these two endogenous proteins in endothelial cells. Originally, flotillins were described as regulatory proteins for axon regeneration, but they appear to function in many cellular processes, such as membrane receptor signaling, endocytosis, and cell adhesion. Ser
is a known PKC-targeted site in flotillin-1. Utilizing phosphomutants of flotillin-1 and the NanoBiT luciferase assay, we show here that phosphorylation/dephosphorylation of Ser
in flotillin-1 significantly affects its interaction with PP2A-B55α and that PP2A-B55α dephosphorylates phospho-Ser
Spreading, attachment, migration, and
tube formation rates of S315A variant-overexpressing cells were faster than those of nontransfected or S315D-transfected cells. These results indicate that the PP2A-flotillin-1 interaction identified here affects major physiological activities of pulmonary endothelial cells.


The Mechanism of Action of Ghrelin and Motilin in the Pacemaker Potentials of Interstitial Cells of Cajal from the Murine Small Intestine

Jeong Nam Kim, Byung Joo Kim
PMID: 31250620   DOI: 10.14348/molcells.2019.0028

Abstract

Interstitial cells of Cajal (ICCs) are pacemaker cells that exhibit periodic spontaneous depolarization in the gastrointestinal (GI) tract and generate pacemaker potentials. In this study, we investigated the effects of ghrelin and motilin on the pacemaker potentials of ICCs isolated from the mouse small intestine. Using the whole-cell patch-clamp configuration, we demonstrated that ghrelin depolarized pacemaker potentials of cultured ICCs in a dose-dependent manner. The ghrelin receptor antagonist [D-Lys] GHRP-6 completely inhibited this ghrelin-induced depolarization. Intracellular guanosine 5'-diphosphate-β-S and pre-treatment with Ca
free solution or thapsigargin also blocked the ghrelin-induced depolarization. To investigate the involvement of inositol triphosphate (IP
), Rho kinase, and protein kinase C (PKC) in ghrelin-mediated pacemaker potential depolarization of ICCs, we used the IP3 receptor inhibitors 2-aminoethoxydiphenyl borate and xestospongin C, the Rho kinase inhibitor Y-27632, and the PKC inhibitors staurosporine, Go6976, and rottlerin. All inhibitors except rottlerin blocked the ghrelin-induced pacemaker potential depolarization of ICCs. In addition, motilin depolarized the pacemaker potentials of ICCs in a similar dose-dependent manner as ghrelin, and this was also completely inhibited by [D-Lys] GHRP-6. These results suggest that ghrelin induced the pacemaker potential depolarization through the ghrelin receptor in a G protein-, IP
-, Rho kinase-, and PKC-dependent manner via intracellular and extracellular Ca
regulation. In addition, motilin was able to depolarize the pacemaker potentials of ICCs through the ghrelin receptor. Therefore, ghrelin and its receptor may modulate GI motility by acting on ICCs in the murine small intestine.


Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis

Tae Won Yoon, Young-In Kim, Hongsik Cho, David D Brand, Edward F Rosloniec, Linda K Myers, Arnold E Postlethwaite, Karen A Hasty, John M Stuart, Ae-Kyung Yi
PMID: 31809526   DOI: 10.1371/journal.pone.0226145

Abstract

Toll-like receptor (TLR) signaling can contribute to the pathogenesis of arthritis. Disruption of TLR signaling at early stages of arthritis might thereby provide an opportunity to halt the disease progression and ameliorate outcomes. We previously found that Gö6976 inhibits TLR-mediated cytokine production in human and mouse macrophages by inhibiting TLR-dependent activation of protein kinase D1 (PKD1), and that PKD1 is essential for proinflammatory responses mediated by MyD88-dependent TLRs. In this study, we investigated whether PKD1 contributes to TLR-mediated proinflammatory responses in human synovial cells, and whether Gö6976 treatment can suppress the development and progression of type II collagen (CII)-induced arthritis (CIA) in mouse. We found that TLR/IL-1R ligands induced activation of PKD1 in human fibroblast-like synoviocytes (HFLS). TLR/IL-1R-induced expression of cytokines/chemokines was substantially inhibited in Gö6976-treated HFLS and PKD1-knockdown HFLS. In addition, serum levels of anti-CII IgG antibodies, and the incidence and severity of arthritis after CII immunization were significantly reduced in mice treated daily with Gö6976. Synergistic effects of T-cell receptor and TLR, as well as TLR alone, on spleen cell proliferation and cytokine production were significantly inhibited in the presence of Gö6976. Our results suggest a possibility that ameliorating effects of Gö6976 on CIA may be due to its ability to inhibit TLR/IL-1R-activated PKD1, which might play an important role in proinflammatory responses in arthritis, and that PKD1 could be a therapeutic target for inflammatory arthritis.


Protein exchange is reduced in calcium-independent epithelial junctions

Emily I Bartle, Tejeshwar C Rao, Reena R Beggs, William F Dean, Tara M Urner, Andrew P Kowalczyk, Alexa L Mattheyses
PMID: 32399559   DOI: 10.1083/jcb.201906153

Abstract

Desmosomes are cell-cell junctions that provide mechanical integrity to epithelial and cardiac tissues. Desmosomes have two distinct adhesive states, calcium-dependent and hyperadhesive, which balance tissue plasticity and strength. A highly ordered array of cadherins in the adhesive interface is hypothesized to drive hyperadhesion, but how desmosome structure confers adhesive state is still elusive. We employed fluorescence polarization microscopy to show that cadherin order is not required for hyperadhesion induced by pharmacologic and genetic approaches. FRAP experiments in cells treated with the PKCα inhibitor Gö6976 revealed that cadherins, plakoglobin, and desmoplakin have significantly reduced exchange in and out of hyperadhesive desmosomes. To test whether this was a result of enhanced keratin association, we used the desmoplakin mutant S2849G, which conferred reduced protein exchange. We propose that inside-out regulation of protein exchange modulates adhesive function, whereby proteins are "locked in" to hyperadhesive desmosomes while protein exchange confers plasticity on calcium-dependent desmosomes, thereby providing rapid control of adhesion.


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